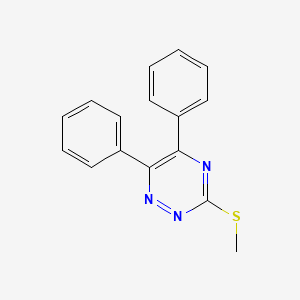

as-Triazine, 5,6-diphenyl-3-(methylthio)-

Description

Overview of 1,2,4-Triazine (B1199460) Heterocycles in Contemporary Medicinal Chemistry

The 1,2,4-triazine nucleus is a versatile and privileged scaffold in the field of drug discovery, with its derivatives demonstrating a vast array of biological activities. nih.gov These heterocyclic compounds are integral to the development of new therapeutic agents due to their multifunctional nature. nih.govbenthamdirect.comingentaconnect.com Research has extensively documented their potential across various pharmacological domains.

The broad spectrum of activities associated with 1,2,4-triazine derivatives includes:

Antimicrobial and Antiparasitic: Exhibiting activity against bacteria, fungi, protozoa, and parasites.

Antiviral: Showing promise as antiviral agents, including activity against HIV. nih.gov

Anticancer: Investigated for their antineoplastic properties and cytotoxic activity against various cancer cell lines. nih.govnih.gov

Anti-inflammatory and Analgesic: Acting as anti-inflammatory agents and analgesics. nih.govscientific.net

Cardiovascular: Possessing antihypertensive and cardiotonic properties.

Central Nervous System: Acting as neuroleptic, nootropic, and anticonvulsant agents. nih.gov

Enzyme Inhibition: Functioning as inhibitors for various enzymes, a crucial mechanism in drug action. nih.gov

This wide range of biological applications underscores the importance of the 1,2,4-triazine core as a key building block in the design and synthesis of novel drugs. nih.govresearchgate.net

Table 1: Selected Biological Activities of 1,2,4-Triazine Derivatives

| Category | Specific Activities |

|---|---|

| Anti-Infective | Antibacterial, Antifungal, Antiviral, Anti-HIV, Antimalarial, Antiparasitic |

| Antineoplastic | Anticancer, Cytotoxic, Cyclin-dependent kinase inhibition |

| Anti-inflammatory | Anti-inflammatory, Analgesic, Cyclooxygenase (COX) Inhibition |

| Neurological | Neuroprotective, Anticonvulsant, Anti-Alzheimer's, Anti-Parkinson's |

| Metabolic | Anti-diabetic, α-glucosidase inhibition |

| Other | Antioxidant, Antihistaminergic, Cardiotonic, Estrogen receptor modulation |

Importance of 5,6-Diaryl-1,2,4-Triazine Scaffolds in Modern Drug Discovery and Development

Within the diverse family of 1,2,4-triazines, the introduction of vicinal 5,6-diaryl or heteroaryl groups has created a particularly noteworthy subclass of compounds. nih.govresearchgate.net The 5,6-diaryl-1,2,4-triazine scaffold is recognized as a prominent and privileged structure in medicinal chemistry, serving as the central core for many drug candidates. nih.gov This specific arrangement has been shown to possess a wide spectrum of pharmacological activities, including anti-diabetic, antifungal, anti-inflammatory, anticancer, anti-HIV, neuroprotective, and antioxidant properties. nih.gov

The strategic placement of different substituents, particularly at the 3-position of the triazine ring, is a key determinant of the biological target affinity and selectivity of these compounds. nih.gov For instance, derivatives of 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamide have demonstrated potent α-glucosidase inhibitory activity, making them candidates for anti-diabetic therapies. nih.gov Similarly, extensive research has been conducted on the synthesis of 5,6-diaryl-1,2,4-triazine derivatives as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications. tandfonline.comtandfonline.com The development of 5,6-diphenyl triazine-thio methyl triazole hybrids has also been explored for their potential as multifunctional agents in treating Alzheimer's disease. nih.gov The versatility and potent activity of this scaffold have cemented its role as a frequent subject of investigation in the quest for new therapeutic agents. nih.gov

Scope of the Research: Focusing on as-Triazine, 5,6-diphenyl-3-(methylthio)- as a Promising Scaffold

This article focuses specifically on as-Triazine, 5,6-diphenyl-3-(methylthio)- , a representative member of the 5,6-diaryl-1,2,4-triazine class. Its chemical formula is C₁₆H₁₃N₃S, and it is also known by the systematic IUPAC name 3-(methylthio)-5,6-diphenyl-1,2,4-triazine. chemicalbook.com This compound serves as a crucial chemical intermediate and a foundational scaffold for the synthesis of more complex molecules with tailored biological activities.

The synthesis of this class of compounds often begins with the reaction of benzil (B1666583) and thiosemicarbazide (B42300) to form the precursor 5,6-diphenyl-1,2,4-triazine-3(2H)-thione. jmchemsci.comresearchgate.net This thiol precursor is then readily alkylated to produce S-substituted derivatives like as-Triazine, 5,6-diphenyl-3-(methylthio)-. The 3-methylthio group is a versatile functional handle, allowing for further chemical modifications and the application of molecular hybridization strategies. nih.gov This approach involves combining the 5,6-diaryl-1,2,4-triazine core with other bioactive pharmacophores to create new hybrid molecules with potentially enhanced efficacy or novel mechanisms of action. nih.gov For example, the related thiol has been used as a starting point to synthesize hybrids bearing a 1,2,3-triazole linker, which have been evaluated for their antiproliferative activity against cancer cell lines. nih.gov The utility of as-Triazine, 5,6-diphenyl-3-(methylthio)- and its parent thiol as building blocks for creating diverse chemical libraries makes it a compound of significant interest in contemporary drug discovery and development. tandfonline.comresearchgate.net

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| as-Triazine, 5,6-diphenyl-3-(methylthio)- |

| 1,2,3-Triazine |

| 1,2,4-Triazine |

| 1,3,5-Triazine (B166579) |

| 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamide |

| 3-(methylthio)-5,6-diphenyl-1,2,4-triazine |

| 5,6-diaryl-1,2,4-triazine |

| 5,6-diphenyl-1,2,4-triazine-3(2H)-thione |

| Benzene |

| Benzil |

| Thiosemicarbazide |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfanyl-5,6-diphenyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3S/c1-20-16-17-14(12-8-4-2-5-9-12)15(18-19-16)13-10-6-3-7-11-13/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJBICCUQQDXOQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=C(N=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20182897 | |

| Record name | as-Triazine, 5,6-diphenyl-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24807321 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

28735-33-3 | |

| Record name | 3-(Methylthio)-5,6-diphenyl-1,2,4-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28735-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | as-Triazine, 5,6-diphenyl-3-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028735333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | as-Triazine, 5,6-diphenyl-3-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20182897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of As Triazine, 5,6 Diphenyl 3 Methylthio Analogues

Nucleophilic Reactivity of the 1,2,4-Triazine (B1199460) Ring System

The 1,2,4-triazine ring is characterized by low electron density, which makes it susceptible to attack by nucleophiles. The positions of attack are influenced by the substituents on the ring and the nature of the attacking nucleophile. Generally, carbon, nitrogen, and sulfur nucleophiles preferentially add to the C5 position of the 1,2,4-triazine core. mdpi.com Subsequent substitution reactions can then occur at the C3 or C6 positions. mdpi.com

The methylthio (-SCH3) group at the C3 position of 5,6-diphenyl-as-triazine is a significant functional handle. While the C3 position is generally less reactive towards initial nucleophilic attack than C5, it is still a viable site for substitution, particularly if the C5 and C6 positions are already occupied, as in the title compound. The methylthio group can be displaced by various nucleophiles, a reaction facilitated by the electron-withdrawing character of the triazine ring which stabilizes the intermediate Meisenheimer-like complex.

For instance, the related 3-chloro-5,6-diphenyl-1,2,4-triazine (B1585372) readily undergoes nucleophilic substitution with ammonia (B1221849) to yield 3-amino-5,6-diphenyl-1,2,4-triazine, demonstrating the reactivity of the C3 position. bioorganica.org.ua While direct substitution of the methylthio group is less commonly reported than that of a halogen, it is considered a good leaving group in many heterocyclic systems.

In related systems, such as nitro-substituted nih.govnih.govrsc.orgtriazolo[5,1-c] nih.govnih.govrsc.orgtriazines, the thiol groups of biomolecules like cysteine and glutathione (B108866) have been shown to act as potent nucleophiles, displacing a nitro group. urfu.ru This serves as a model for the potential interaction of S-nucleophiles with the triazine core, suggesting that the C3 carbon bearing the methylthio group is an electrophilic center capable of undergoing substitution. urfu.ru Research on the closely related 5,6-diphenyl-1,2,4-triazine-3-thiol (B1216367) shows that the sulfur atom can be readily alkylated, for example with ethyl chloroacetate, to form the corresponding thioether, which can then undergo further reactions at the newly introduced ester group. researchgate.net

Under specific conditions, the 1,2,4-triazine ring can undergo cleavage or contraction. These reactions often proceed through initial nucleophilic attack followed by a rearrangement cascade that breaks the heterocyclic ring.

A notable example is the reaction of 3-(trichloromethyl)-5,6-diphenyl-as-triazine, a close analogue, with sodium methoxide (B1231860). clockss.org Instead of a simple substitution, this reaction leads to a ring-cleavage product, 1-methoxy-2-[2,2-dichloro-1-methoxy-ethylidene]amino-1,2-diphenylethane. The proposed mechanism involves the initial attack of the methoxide ion on the C5 position of the triazine ring. This is followed by a cascade of bond reorganizations, leading to the scission of the N1-C6 and N2-N3 bonds and the eventual formation of the open-chain product. clockss.org

Interestingly, this ring-cleavage is highly dependent on the substituent at the C3 position. The study found that the presence of at least two chlorine atoms on the methyl group is necessary to trigger the ring-opening pathway. When analogues with dichloromethyl or monochloromethyl groups were used, they underwent conventional substitution reactions rather than cleavage, highlighting the delicate electronic balance that governs the stability of the triazine ring. clockss.org

In other cases, 1,2,4-triazine derivatives can undergo ring contraction to form imidazole (B134444) derivatives when treated with various reagents, including acids, reducing agents, or oxidants. nih.gov

Inverse Electron Demand Diels-Alder (IEDDA) Reactivity of 1,2,4-Triazines

The electron-deficient 1,2,4-triazine ring system is an excellent diene component for inverse electron demand Diels-Alder (IEDDA) reactions. rsc.org This cycloaddition, which typically involves reaction with an electron-rich dienophile, is a powerful tool for the synthesis of new heterocyclic systems, as the initial cycloadduct often undergoes a retro-Diels-Alder reaction to extrude a molecule of nitrogen, leading to a stable aromatic product. researchgate.net

1,2,4-triazines react with a variety of dienophiles, including strained alkenes and alkynes, which are often used in bioorthogonal chemistry applications. researchgate.netrsc.org Compared to the more commonly used 1,2,4,5-tetrazines, 1,2,4-triazines generally exhibit lower reactivity but offer greater stability, particularly towards biological nucleophiles. nih.govrsc.org

The reactivity of the triazine in IEDDA reactions can be significantly enhanced. Key strategies include:

Electronic Modification : Introducing electron-withdrawing groups onto the triazine ring lowers its LUMO energy, accelerating the reaction with the dienophile's HOMO. researchgate.net

Metal Coordination : Coordination of the triazine ring to a transition metal, such as Rhenium(I), can dramatically increase the reaction rate. For example, the coordination of a Re(I) complex to a 1,2,4-triazine accelerated its IEDDA reaction with bicyclooctyne (BCN) by a factor of 55. nih.govrsc.org This is attributed to the metal depleting electron density from the diene and lowering the energetic barrier to reaction. rsc.org

Cationization : N-alkylation of a pyridyl substituent on the triazine ring creates a cationic triazinium salt. These salts have been found to be up to three orders of magnitude more reactive in IEDDA reactions with strained alkynes than their neutral parent triazines. researchgate.net

The table below summarizes kinetic data for the IEDDA reaction between various 1,2,4-triazines and trans-cyclooctene (B1233481) (TCO) derivatives, illustrating the impact of substituents on reaction rates.

| 1,2,4-Triazine Derivative | Dienophile | Second-Order Rate Constant (k2) [M⁻¹s⁻¹] | Reference |

|---|---|---|---|

| 3,6-bis(pyridin-2-yl)-1,2,4-triazine | (E)-cyclooct-4-enol | 0.0034 | nih.gov |

| 3-(p-tolyl)-6-(pyridin-2-yl)-1,2,4-triazine | (E)-cyclooct-4-enol | 0.0041 | nih.gov |

| 3-(p-CF3-phenyl)-6-(pyridin-2-yl)-1,2,4-triazine | (E)-cyclooct-4-enol | 0.010 | nih.gov |

| 6-(pyridin-2-yl)-1,2,4-triazine | (E)-cyclooct-4-enol | 0.059 | nih.gov |

| N-methyl-2-(1,2,4-triazin-6-yl)pyridinium | (E)-cyclooct-4-enol | 1.1 | nih.gov |

In the IEDDA reaction of asymmetrically substituted 1,2,4-triazines, the cycloaddition occurs across the C3 and C6 positions of the triazine ring. researchgate.net The subsequent loss of N2 (from the N1 and N2 positions) results in the formation of a substituted pyridine (B92270). The regioselectivity of the final pyridine product is determined by which nitrogen atom of the dienophile is incorporated into the new ring. Computational studies suggest that reactions with simple alkenes and alkynes tend to favor the formation of para isomers. rsc.org

The scope of the IEDDA reaction of 1,2,4-triazines is broad, providing access to a wide array of functionalized pyridines and other fused heterocyclic systems. The specific dienophile used dictates the nature of the resulting product. For the title compound, 5,6-diphenyl-3-(methylthio)-as-triazine, an IEDDA reaction would involve the diene system comprising C3-N4-C5-C6. Reaction with an alkyne, for example, would lead to a substituted pyridine with the methylthio group and a new substituent at the positions corresponding to the original C3 and C6 carbons, and the diphenyl groups at the adjacent positions.

Comparative Reactivity Studies of Different Substituents on the Triazine Core

The chemical reactivity of the 1,2,4-triazine core is profoundly influenced by the electronic and steric nature of its substituents.

In IEDDA reactions, electron-withdrawing groups are known to increase reactivity. A kinetic study comparing 3,6-bis-aryl substituted 1,2,4-triazines with mono-substituted 6-aryl derivatives found that the mono-substituted compounds were significantly more reactive. nih.gov This suggests that while electronic effects are important, steric hindrance from substituents at both the C3 and C6 positions can impede the approach of the dienophile and slow the reaction. nih.gov Similarly, a study on 1,2,3-triazines showed that adding methyl groups to the C4 and C6 positions dramatically slowed the reaction rate compared to the unsubstituted parent compound, with the dimethylated version being 3000-fold slower. nih.gov

In the context of nucleophilic substitution, the reactivity of the triazine ring decreases as electron-donating groups are added. For example, in the sequential substitution of 2,4,6-trichloro-1,3,5-triazine, the displacement of each successive chlorine atom requires harsher reaction conditions. researchgate.net This is because the introduction of a nucleophile increases the electron density of the ring, making it less susceptible to further attack. researchgate.net

The specific nature of the substituent can also determine the reaction pathway itself. As previously noted in the context of ring-cleavage reactions, a 3-(trichloromethyl)-5,6-diphenyl-as-triazine undergoes ring-opening with sodium methoxide, whereas the analogous 3-(ethoxymethyl) derivative undergoes a simple substitution reaction under similar conditions. clockss.org This demonstrates that substituents can act as triggers, switching between entirely different mechanistic pathways.

The table below presents data from a study on GPR84 antagonists based on a 3,5,6-trisubstituted 1,2,4-triazine scaffold, illustrating how modifications at the 5- and 6-positions affect biological activity, which is a direct consequence of binding interactions governed by the molecule's chemical properties.

| Compound | R⁵ Substituent | R⁶ Substituent | pIC₅₀ | Reference |

|---|---|---|---|---|

| Analogue 1 | 4-Methoxyphenyl | 4-Methoxyphenyl | 6.90 | acs.org |

| Analogue 27 | 4-Fluorophenyl | 4-Methoxyphenyl | 7.40 | acs.org |

| Analogue 28 | Phenyl | 4-Methoxyphenyl | 7.34 | acs.org |

| Analogue 32 | 4-Methoxyphenyl | 4-Fluorophenyl | 7.10 | acs.org |

| Analogue 33 | 4-Methoxyphenyl | Phenyl | 7.17 | acs.org |

Stability and Degradation Pathways under Various Chemical Environments

The chemical stability of as-triazine derivatives, including as-Triazine, 5,6-diphenyl-3-(methylthio)-, is a critical factor influencing their reactivity and potential applications. The degradation of these compounds can proceed through various pathways, primarily involving the substituents and the triazine ring itself. The stability is significantly affected by the chemical environment, including pH and the presence of oxidizing agents.

The as-triazine ring is generally less stable than the more common and highly stable s-triazine ring system. globalscitechocean.com While s-triazines can resist decomposition at temperatures up to 550°C, the as-triazine nucleus is more susceptible to cleavage under certain conditions. globalscitechocean.comuri.edu The stability of the as-triazine core is influenced by its substituents. For instance, the presence of electron-withdrawing groups can enhance the rate of hydrolytic degradation. rsc.org

Stability under Acidic and Basic Conditions

The hydrolytic stability of as-triazine analogues is highly dependent on the pH of the environment. While some triazine compounds are stable under neutral pH, they can undergo hydrolysis under acidic or alkaline conditions. researchgate.net For as-Triazine, 5,6-diphenyl-3-(methylthio)-, two primary sites are susceptible to hydrolysis: the methylthio group and the as-triazine ring.

Under acidic conditions, the hydrolysis of similar triazine compounds has been observed. For example, the acid hydrolysis of 1,6-dihydro-4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one, a related as-triazine, occurs readily at pH < 3. nih.gov The protonated form of the molecule is reactive and leads to the cleavage of the triazine ring, yielding products like 2-hydrazino-2-phenylacetic acid and acethydrazide. nih.gov It is plausible that as-Triazine, 5,6-diphenyl-3-(methylthio)- could undergo a similar acid-catalyzed hydrolysis, potentially initiated by protonation of one of the ring nitrogens, which would activate the ring for nucleophilic attack by water. This could lead to the cleavage of the triazine ring.

Another potential degradation pathway under acidic conditions is the hydrolysis of the methylthio group. In studies on s-triazines, the cleavage of sulfur-containing groups from the triazine ring has been reported. uoi.gr This would lead to the formation of the corresponding 3-hydroxy derivative, 5,6-diphenyl-3-hydroxy-as-triazine.

Under basic conditions, nucleophilic attack is a common degradation pathway for triazines. The as-triazine ring can be susceptible to ring cleavage by strong nucleophiles. uri.edu For instance, treatment of certain as-triazine derivatives with sodium ethoxide can lead to a ring-cleavage reaction. uri.edu In the case of as-Triazine, 5,6-diphenyl-3-(methylthio)-, hydroxide (B78521) ions could act as the nucleophile, potentially attacking the carbon atom of the methylthio group, leading to the formation of the 3-hydroxy analogue, or attacking the triazine ring itself, which could initiate ring opening.

Stability under Oxidative Conditions

The methylthio group is a primary target for oxidation in as-Triazine, 5,6-diphenyl-3-(methylthio)-. Studies on methylthio-s-triazines have shown that this group can be progressively oxidized to the corresponding methylsulfinyl and methylsulfonyl analogues. uoi.gr Further oxidation can lead to the cleavage of the sulfur-containing group and the formation of the hydroxylated triazine. uoi.gr This suggests a likely degradation pathway for as-Triazine, 5,6-diphenyl-3-(methylthio)- under oxidative stress would involve the formation of as-Triazine, 5,6-diphenyl-3-(methylsulfinyl)- and as-Triazine, 5,6-diphenyl-3-(methylsulfonyl)- as intermediates, followed by hydrolysis to 5,6-diphenyl-3-hydroxy-as-triazine.

The phenyl groups attached to the as-triazine ring are generally more stable and less prone to degradation under typical oxidative conditions compared to the methylthio group and the triazine ring. However, under very strong oxidative conditions, degradation of the phenyl rings could occur. The presence of these bulky phenyl groups may also sterically hinder the approach of reactants to the triazine ring, potentially influencing its degradation rate.

The photocatalytic degradation of s-triazine herbicides has been shown to proceed via radical-mediated processes, leading to the loss of side-chains and the formation of hydroxylated derivatives. researchgate.net It is conceivable that as-Triazine, 5,6-diphenyl-3-(methylthio)- could undergo similar photodegradation, especially in the presence of photosensitizers.

Potential Degradation Pathways

Based on the reactivity of related compounds, the following degradation pathways for as-Triazine, 5,6-diphenyl-3-(methylthio)- can be proposed:

Hydrolysis (Acidic/Basic):

Cleavage of the methylthio group to yield 5,6-diphenyl-3-hydroxy-as-triazine.

Cleavage of the as-triazine ring, particularly under strong acidic or basic conditions.

Oxidation:

Oxidation of the methylthio group to form 5,6-diphenyl-3-(methylsulfinyl)-as-triazine and subsequently 5,6-diphenyl-3-(methylsulfonyl)-as-triazine.

Subsequent hydrolysis of the sulfonyl group to yield 5,6-diphenyl-3-hydroxy-as-triazine.

The following interactive table summarizes the potential degradation products of as-Triazine, 5,6-diphenyl-3-(methylthio)- under different chemical environments based on the discussed research findings.

| Initial Compound | Condition | Potential Intermediate Degradation Products | Potential Final Degradation Products |

| as-Triazine, 5,6-diphenyl-3-(methylthio)- | Acidic Hydrolysis | Protonated as-triazine species | 5,6-diphenyl-3-hydroxy-as-triazine, Ring cleavage products (e.g., phenyl-containing hydrazides) |

| as-Triazine, 5,6-diphenyl-3-(methylthio)- | Basic Hydrolysis | - | 5,6-diphenyl-3-hydroxy-as-triazine, Ring cleavage products |

| as-Triazine, 5,6-diphenyl-3-(methylthio)- | Oxidative Conditions | as-Triazine, 5,6-diphenyl-3-(methylsulfinyl)-, as-Triazine, 5,6-diphenyl-3-(methylsulfonyl)- | 5,6-diphenyl-3-hydroxy-as-triazine |

It is important to note that the actual degradation pathways and the stability of as-Triazine, 5,6-diphenyl-3-(methylthio)- can be complex and may involve a combination of these routes. Detailed mechanistic and kinetic studies would be necessary to fully elucidate the degradation profile of this specific compound under various chemical environments.

Structure Activity Relationship Sar Studies of As Triazine, 5,6 Diphenyl 3 Methylthio Analogs

Methodological Frameworks for SAR Elucidationmdpi.commdpi.com

The elucidation of SAR for as-triazine analogs relies on a combination of synthetic chemistry, biological testing, and computational modeling. mdpi.com These frameworks allow for a comprehensive understanding of how chemical structures relate to their biological functions.

A primary strategy in SAR studies is the systematic variation of substituents on the core structure. mdpi.com For as-triazine analogs, this involves modifying the 5,6-diphenyl rings and the triazine core itself. The goal is to probe the effects of electronics (electron-donating vs. electron-withdrawing groups), sterics (size and shape of substituents), and lipophilicity on the compound's interaction with its biological target. rsc.orgvilniustech.lt

For instance, in the development of 6,N2-diaryl-1,3,5-triazine-2,4-diamines as anticancer agents, researchers found that antiproliferative properties often required electron-donating groups with a positive mesomeric effect (+M) at the para-position of the phenyl ring. rsc.org Conversely, introducing substituents like halogens (e.g., Cl, F) or methoxy (B1213986) groups (OMe) at different positions on the phenyl rings can lead to varied activity profiles, sometimes resulting in a loss of activity, highlighting the sensitivity of the target to the substitution pattern. mdpi.com The synthesis of these analogs is often achieved through nucleophilic substitution reactions on a reactive precursor, such as a triazine with a leaving group like chlorine or a methylsulfonyl group. nih.govnih.gov

Table 1: Effect of Phenyl Ring Substitution on Biological Activity

| Parent Compound | Substituent (Position) | Observed Effect on Activity | Reference |

|---|---|---|---|

| 6,N2-diaryl-1,3,5-triazine-2,4-diamine | p-methoxy or p-dimethylamino (R1 phenyl) | Increased antiproliferative activity | rsc.org |

| 1,3,5-triazine (B166579) derivative | 5-CN (indole ring) | Loss of affinity for 5-HT7 receptor | mdpi.com |

| 1,3,5-triazine derivative | 5-OMe (indole ring) | Moderate affinity for 5-HT7 receptor | mdpi.com |

| s-triazine derivative | 4-Br (phenyl group) | Moderate antifungal activity | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov For triazine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Molecular Shape Analysis (MSA) have been employed. nih.gov These models can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

Key molecular descriptors often found to be critical in QSAR models for triazines include:

Steric Shape and Dipole Moment: These factors were found to govern the anticoccidial activity of triazine analogs. nih.gov

Thermodynamic and Electronic Properties: Descriptors such as the heat of formation, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and solvent-accessible surface area have been identified as key parameters in describing the cytotoxic effects of pyrazolo-diazine and triazine analogs. nih.gov

A successful QSAR model is characterized by its statistical significance and predictive power, often validated through internal (cross-validation) and external (test set) prediction. nih.govresearchgate.net For example, a QSAR study on triazine herbicides resulted in a high coefficient of determination (r² = 0.86), indicating a strong correlation between the chemical structures and their measured toxicity. mdpi.com

In the analysis of triazine derivatives, MLR models have been developed to predict properties like toxicity or inhibitory activity. researchgate.netresearchgate.net For instance, an MLR-based QSAR model for s-triazine and 2-arylpyrimidine inhibitors of PDE4B identified several key descriptors, including ATSm4 (a 2D autocorrelation descriptor), TPSA (Topological Polar Surface Area), and RNCS (Relative Negative Charged Surface Area), as being important for determining inhibitory activity. researchgate.net The resulting equation provides a quantitative basis for understanding how these properties influence the biological outcome. Principal Component Analysis (PCA) is often used beforehand to reduce the dimensionality of the data and investigate correlations between chemical descriptors. researchgate.net

Influence of 5,6-Diaryl Substitution Patterns on Biological Activitymdpi.comresearchgate.net

The presence and nature of the two aryl groups at the C5 and C6 positions of the as-triazine ring are critical determinants of biological activity. nih.gov Studies have consistently shown that the 5,6-diphenyl substitution pattern is essential for various pharmacological effects, including the inhibition of platelet aggregation. nih.gov

The electronic properties of substituents on these phenyl rings play a significant role. For example, in a series of blood platelet aggregation inhibitors, the introduction of a methoxy group at the para-position of one or both phenyl rings led to potent activity. nih.gov Specifically, ethyl 5-(4-methoxyphenyl)-6-phenyl-as-triazine-3-acetate and ethyl 5,6-bis(4-methoxyphenyl)-as-triazine-3-acetate were among the most active compounds. nih.gov This suggests that electron-donating groups on the 5,6-aryl moieties can enhance the interaction with the biological target. In contrast, replacing a phenyl ring with a different aromatic system, such as a 2-thienyl moiety, or altering the substitution pattern can lead to only slight improvements or even a decrease in activity, underscoring the importance of the specific diaryl arrangement. rsc.org

Table 2: Influence of 5,6-Diaryl Substituents on Platelet Aggregation Inhibition

| Compound | 5-Aryl Group | 6-Aryl Group | Biological Activity | Reference |

|---|---|---|---|---|

| Parent scaffold | Phenyl | Phenyl | Active | nih.gov |

| Analog 24a | 4-Methoxyphenyl | Phenyl | Potent inhibitory activity | nih.gov |

| Analog 24f | 4-Methoxyphenyl | 4-Methoxyphenyl | Potent inhibitory activity | nih.gov |

Impact of 3-Position Modifications (e.g., Methylthio vs. other functional groups) on Pharmacological Profilesmdpi.comvilniustech.ltnih.gov

The substituent at the 3-position of the 5,6-diaryl-as-triazine scaffold is a key modulator of pharmacological activity and selectivity. researchgate.net The methylthio (-SCH3) group is a common starting point, often serving as a precursor that can be displaced by various nucleophiles to generate a diverse library of analogs. nih.gov The replacement of the methylthio group with other functional groups has led to compounds with a wide array of biological activities.

For example:

Thioether Derivatives: Replacing the methylthio group with larger thioether linkages, such as in 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamide derivatives, has yielded potent α-glucosidase inhibitors. nih.govresearchgate.net

Amine Derivatives: Substitution with a morpholinoethylamine moiety resulted in a compound with a promising antithrombotic profile. nih.gov

Oxygen-linked Groups: Replacing the sulfur with oxygen to create ether linkages (e.g., 3-phenoxy or 3-isopropoxy) generates another class of analogs. uni.luuni.lu

Sulfonyl Derivatives: The methylthio group can be oxidized to a methylsulfonyl (-SO2CH3) group, which is a highly effective leaving group for further nucleophilic substitution, allowing access to O, N, and C-nucleophiles at the 3-position. nih.gov

This versatility highlights that the 3-position is a critical location for fine-tuning the affinity and selectivity of these compounds for different biological targets. researchgate.net

Table 3: Pharmacological Profiles based on 3-Position Substitution

| 3-Position Substituent | Resulting Pharmacological Profile | Reference |

|---|---|---|

| -(thio)-N-arylacetamide | α-Glucosidase inhibition | nih.gov |

| -morpholinoethylamine | Antithrombotic activity | nih.gov |

| -((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio- | Antiproliferative/Apoptosis induction | nih.gov |

Role of Bridging Moieties and Hybrid Architectures in Activity Modulationvilniustech.lt

A modern strategy in drug design involves creating hybrid molecules by linking the as-triazine scaffold to other pharmacologically active moieties via a bridging linker. mdpi.com This molecular hybridization approach aims to develop agents with multi-target activity or improved potency. nih.gov

A notable example involves the synthesis of 5,6-diaryl-1,2,4-triazine hybrids bearing a 1,2,3-triazole linker. nih.gov The triazole ring acts as a bridge, connecting the core triazine structure to another functional group, such as a substituted benzyl (B1604629) group. In one study, a series of these hybrids were evaluated for antiproliferative activity, with compound 11E (3-(((1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)thio)-5,6-diphenyl-1,2,4-triazine) emerging as a potent inhibitor against several cancer cell lines. nih.gov This demonstrates that the linker and the terminal moiety it connects are crucial for modulating the biological activity of the parent scaffold. The "hybrid" approach can lead to compounds that act on multiple biological pathways, which is a promising strategy for complex diseases. mdpi.com Similarly, pyrazolo[1,5-a] mdpi.comnih.govnih.govtriazine derivatives represent a fused-ring hybrid architecture that has been explored for various enzyme inhibitory activities. mdpi.comnih.gov

Pharmacological and Biological Research Applications of As Triazine, 5,6 Diphenyl 3 Methylthio Derivatives

Research into Anticancer Activities

The s-triazine core is a versatile scaffold for developing new therapeutic agents due to its unique chemical properties that allow for multi-vector structural expansion. nih.gov This has led to extensive research into its derivatives as potential anticancer drugs, targeting various mechanisms within cancer cells. nih.gov

Mammalian Target of Rapamycin (B549165) (mTOR) Inhibition

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival, making it a prime target for cancer therapy. nih.gov Certain 1,3,5-triazine (B166579) derivatives have demonstrated potent inhibitory activity against mTOR. For instance, a derivative featuring a morpholine (B109124) moiety, specifically 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol, exhibited an IC50 value of 8.45 nM for mTOR, highlighting the potential of the triazine scaffold in designing effective mTOR inhibitors. nih.gov While direct studies on as-Triazine, 5,6-diphenyl-3-(methylthio)- specifically are not detailed, the broader family of triazines shows significant promise in this area.

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

A key strategy in cancer treatment is to induce apoptosis (programmed cell death) and cause cell cycle arrest in malignant cells. Various triazine derivatives have been shown to be effective in this regard.

Apoptosis Induction: Studies have shown that triazine derivatives can trigger apoptosis through multiple pathways. This includes the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, which alters the Bax/Bcl-2 ratio and promotes cell death. dovepress.com Activation of caspases, which are key executioner proteins in the apoptotic cascade, has also been observed. dovepress.commdpi.com For example, some triazine compounds induce apoptosis by activating both intrinsic (mitochondria-dependent) and extrinsic (cell death receptor-dependent) pathways. dovepress.com The process is often confirmed by observing phosphatidylserine (B164497) externalization on the cell membrane. nih.gov

Cell Cycle Arrest: Triazine derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific phases. Research has demonstrated that these compounds can cause cell accumulation in the G0/G1, S, or G2/M phases of the cell cycle. nih.govresearchgate.netnih.gov For instance, certain pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netnih.govnih.govtriazine sulfonamides were found to induce G0/G1 arrest in BxPC-3 and PC-3 cancer cells and S-phase accumulation in HCT 116 cells. nih.gov This arrest is often associated with the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs). mdpi.comnih.gov

Cytotoxicity Evaluation in Specific Cancer Cell Lines (e.g., HL-60, MCF-7, MGC-803)

The cytotoxic potential of as-triazine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit cell proliferation by 50%, is a standard metric for this evaluation.

Derivatives of the parent compound have shown significant activity against various cell lines, including human promyelocytic leukemia (HL-60), breast adenocarcinoma (MCF-7), and gastric carcinoma (MGC-803). For example, a 1,3,5-triazine derivative rich in morpholine moiety was cytotoxic against MCF-7 cells with an IC50 value of 16.32 μM. nih.gov Another study on monastrol-1,3,5-triazine derivatives also reported antineoplastic activity against HL-60 and MCF-7 cell lines. researchgate.net The data underscores the broad-spectrum potential of this class of compounds.

Interactive Table: Cytotoxicity of Triazine Derivatives in Cancer Cell Lines

| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |

| Monastrol-1,3,5-triazine derivative (Compound 52) | HeLa, MCF-7, HL-60, HepG2 | Not specified | researchgate.net |

| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | MCF-7 | 16.32 | nih.gov |

| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | HeLa | 2.21 | nih.gov |

| 4-((4-(4-morpholino-6-((2-morpholinoethyl)amino)-1,3,5-triazin-2-yl)piperazin-1-yl)sulfonyl)phenol | HepG2 | 12.21 | nih.gov |

| 1,3,5-triazine nitrogen mustards | MCF-7 | 13.88 - 146.79 | d-nb.info |

| Falcarindiol (from Oplopanax elatus) | HCT-116 | 1.7 | nih.gov |

| 10H-3,6-Diazaphenothiazine (PTZ) | A2780 | 0.62 | dovepress.com |

Inhibition of DNA Synthesis and Cellular Proliferation

Derivatives of triazine have been investigated for their ability to interfere with fundamental cellular processes like DNA synthesis and proliferation. nih.govnih.gov One mechanism of action involves acting as a folate antagonist. For example, Triazinate (TZT), a triazine folate antagonist, is a potent inhibitor of dihydrofolate reductase, an enzyme crucial for the synthesis of DNA precursors. nih.gov By inhibiting this enzyme, TZT effectively halts DNA synthesis, which is particularly detrimental to rapidly dividing cancer cells. nih.gov

Another approach by which these compounds exert their antiproliferative effects is through direct interaction with DNA. nih.govd-nb.info Some triazine derivatives can bind to DNA, disrupting the replication and transcription processes, which ultimately leads to the cessation of cell growth and proliferation. nih.govd-nb.info This DNA-binding capability is a hallmark of many successful cytotoxic agents used in chemotherapy. nih.gov

Antimicrobial Efficacy Studies

In addition to their anticancer properties, triazine derivatives have been explored for their effectiveness against microbial pathogens. The structural versatility of the triazine ring allows for the design of compounds with broad-spectrum antimicrobial activity. nih.govactascientific.com

Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Research has demonstrated that derivatives of as-triazine exhibit inhibitory effects against a range of both Gram-positive and Gram-negative bacteria.

Gram-Positive Bacteria: Phenyl-1,3-thiazole substituted amino-s-triazine derivatives have shown good antibacterial activity against Gram-positive strains such as Bacillus subtilis, Bacillus cereus, and Staphylococcus aureus. researchgate.net Similarly, other synthesized hydrazide derivatives demonstrated notable activity against Staphylococcus aureus. medscireview.net The 1,3-thiazine moiety, which can be derived from or incorporated with triazines, is a core component of cephalosporin (B10832234) antibiotics, which are effective against many Gram-positive pathogens. actascientific.com

Gram-Negative Bacteria: The same series of phenyl-1,3-thiazole substituted amino-s-triazines were also active against Gram-negative bacteria, including Salmonella typhi, Escherichia coli, and Klebsiella aerogenes. researchgate.net However, some studies indicate that activity can be more pronounced against Gram-positive strains. For instance, certain phenolphthalein (B1677637) hydrazides were found to be more potent against Staphylococcus aureus (Gram-positive) than Proteus mirabilis (Gram-negative). medscireview.net The development of amphiphilic triazine polymer derivatives has also been pursued to enhance activity against multidrug-resistant Gram-negative bacteria like Pseudomonas aeruginosa. nih.gov

Interactive Table: Antibacterial Spectrum of Triazine Derivatives

| Derivative Class | Gram-Positive Strains Tested | Gram-Negative Strains Tested | Reference |

| Phenyl-1,3-thiazole substituted amino-s-triazines | Bacillus subtilis, Bacillus cereus, Staphylococcus aureus | Salmonella typhi, Escherichia coli, Klebsiella aerogenes | researchgate.net |

| Amphiphilic triazine polymers | Methicillin-resistant S. aureus (MRSA), Vancomycin-resistant E. faecium (VREF) | Multidrug-resistant P. aeruginosa (MDRPA) | nih.gov |

| Phenolphthalein hydrazides | Staphylococcus aureus | Proteus mirabilis | medscireview.net |

| 5,6-dihydro-4H-1,3-thiazine derivatives | M. tuberculosis H37Rv | Not specified | actascientific.com |

| 1,3-Thiazines from chalcones | Streptococcus aureus, S. subtilus | E. coli, P. aeruginosa | actascientific.com |

Antifungal Activity Against Fungal Pathogens (e.g., Candida albicans)

Derivatives of the triazine nucleus have shown significant promise as antifungal agents, particularly against opportunistic pathogens like Candida albicans. Research has explored how modifications to the triazine core can yield compounds with potent fungicidal or fungistatic properties.

One study reported the synthesis of s-triazine-tetrazole analogs that demonstrated excellent antifungal efficacy against C. albicans. nih.gov Notably, certain compounds in this series exhibited minimum inhibitory concentration (MIC) values significantly lower than fluconazole (B54011), a standard antifungal medication. nih.gov For instance, compounds designated as 3a, 3b, and 3c had MIC values of 1.475 × 10⁻⁸, 1.288 × 10⁻³, and 2.1851 × 10⁻⁴ µg/mL, respectively, compared to fluconazole's MIC of 0.857 µg/mL. nih.gov Structure-activity relationship (SAR) analysis suggested that the presence of an unsubstituted phenyl group was crucial for this high level of activity. nih.gov

Another s-triazine based compound, (Z)-N-(2-(4,6-dimethoxy-1,3,5-triazin-2-yl)vinyl)-4-methoxyaniline, was found to display rapid fungicidal activity against C. albicans, including strains that were resistant to fluconazole and caspofungin. nih.govmdpi.com Further investigations into hydrazine-based compounds, which share some structural similarities, also revealed potent activity against C. albicans, with the ability to decrease biofilm formation and protect against infection in a C. elegans model. mdpi.com These findings underscore the potential of the triazine scaffold in developing new antifungal therapies to combat drug-resistant fungal infections. researchgate.netnih.gov

Table 1: Antifungal Activity of Selected Triazine Derivatives against C. albicans

| Compound | Description | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 3a | N2-(tetrazol-5-yl)-6-phenyl-5,6-dihydro-1,3,5-triazine-2,4-diamine | 1.475 × 10⁻⁸ | nih.gov |

| Compound 3b | N2-(tetrazol-5-yl)-6-phenyl-5,6-dihydro-1,3,5-triazine-2,4-diamine analog | 1.288 × 10⁻³ | nih.gov |

| Compound 3c | N2-(tetrazol-5-yl)-6-phenyl-5,6-dihydro-1,3,5-triazine-2,4-diamine analog | 2.1851 × 10⁻⁴ | nih.gov |

Antiviral Properties, Including Anti-HIV Research

The triazine framework has been extensively investigated for its antiviral potential, leading to the discovery of derivatives with significant anti-HIV activity. These compounds often function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), a critical class of antiretroviral drugs. researchgate.net

Research into 1-substituted-3-(3,5-dimethylbenzyl)triazine derivatives revealed potent anti-HIV-1 activity. nih.gov Within this series, compounds featuring a 6-amino group demonstrated good to moderate efficacy, with EC₅₀ values (the concentration required to achieve 50% of the maximum effect) ranging from 0.068 µM to 3.7 µM. nih.gov For example, the 6-amino derivative of N¹-(4-aminobenzyl)triazine (compound 4c) showed an EC₅₀ value of 0.068 µM. nih.gov Interestingly, a dihydro-triazine analog, where the 6-methylthio group was removed and the ring hydrogenated, retained comparable anti-HIV-1 activity (EC₅₀ = 0.11 µM) but with significantly lower cytotoxicity. nih.gov

Another study focused on novel s-triazine derivatives prepared through the condensation of 2,4,6-trichloro-1,3,5-s-triazine with various amines and subsequent derivatization. researchgate.net These compounds were evaluated for their activity against HIV-1 and HIV-2. researchgate.net The structure-activity relationships highlighted that the nature of the substituents on the triazine ring is critical for potent antiviral effects. nih.govresearchgate.net The development of resistance to existing NNRTIs continues to drive the search for new agents, with triazine derivatives remaining a promising area of exploration. researchgate.netthemedicon.com

Table 2: Anti-HIV-1 Activity of Selected Triazine Derivatives

| Compound | Description | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| Compound 4c | 6-Amino derivative of N¹-(4-aminobenzyl)triazine | 0.068 ± 0.030 | 47 ± 7 | 691 | nih.gov |

Antiprotozoal and Antimalarial Investigations

Triazine derivatives have been identified as a promising class of compounds in the fight against protozoal diseases, most notably malaria, which is caused by the Plasmodium falciparum parasite. longdom.org The structural similarity of some triazines to established antifolate drugs like pyrimethamine (B1678524) has spurred interest in their development as antimalarial agents, especially in the face of widespread drug resistance. longdom.org

A series of novel 1,3,5-triazine analogs were developed through structure modification of the tyrosine kinase inhibitor nilotinib. nih.gov These efforts led to the identification of compounds with potent antimalarial activity. Compound 15a from this series demonstrated strong efficacy against two strains of P. falciparum (PfK1 and PfFCR3), with IC₅₀ values (the concentration required to inhibit parasite growth by 50%) of 0.28 µM and 0.29 µM, respectively. nih.gov

Another study involved the synthesis and screening of 22 different 2-[3,5-substituted pyrazol-1-yl]-4,6-trisubstituted triazine derivatives against P. falciparum. capes.gov.br This research highlights the broad and ongoing effort to explore the vast chemical space of triazine derivatives to identify new and effective antimalarial leads. capes.gov.br While much of the focus has been on 1,3,5-triazines, the potential of 1,2,4-triazines (as-triazines) as antimalarials is also recognized, though less explored. longdom.org

Table 3: Antimalarial Activity of a Selected Triazine Derivative

| Compound | Description | IC₅₀ against PfK1 (µM) | IC₅₀ against PfFCR3 (µM) | Reference |

|---|

Anti-inflammatory and Antithrombotic Research

Cyclooxygenase (COX-1/COX-2) Inhibitory Activities

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). Inhibition of these enzymes reduces the production of prostaglandins, which are mediators of inflammation and pain. nih.gov While many heterocyclic compounds are known to possess anti-inflammatory properties, specific research detailing the direct COX-1 or COX-2 inhibitory activities of as-Triazine, 5,6-diphenyl-3-(methylthio)- derivatives is not extensively documented in the reviewed literature. However, the anti-inflammatory potential of the broader triazine class is suggested by the activities of related compounds. For instance, chromones isolated from Dysophylla stellata have been shown to possess both anti-inflammatory and COX-1/COX-2 inhibitory activities. epa.gov The development of intestinal damage by some NSAIDs is linked to the dual inhibition of both COX-1 and COX-2, highlighting the complexity of targeting these enzymes. nih.gov Further investigation is required to determine if 5,6-diphenyl-as-triazine derivatives exert their potential anti-inflammatory effects through the COX pathway.

Antiplatelet Aggregation and Antithrombotic Profiles

Platelet aggregation is a critical process in the formation of thrombi, which can lead to arterial occlusive diseases. nih.gov Antiplatelet agents are therefore vital for the prevention and treatment of thrombotic events. The search for novel antithrombotic compounds is ongoing, exploring various natural and synthetic sources. While the reviewed literature provides extensive information on the pharmacological profiles of triazines, specific studies focusing on the antiplatelet aggregation and antithrombotic effects of as-Triazine, 5,6-diphenyl-3-(methylthio)- and its direct derivatives are not prominently featured. Research in this area has identified other classes of compounds, such as the cyclodepsipeptide Isaridin E from a marine-derived fungus, which inhibits ADP-induced platelet aggregation and reduces thrombosis formation in mouse models. nih.gov This indicates a potential area for future research to evaluate whether the 5,6-diphenyl-as-triazine scaffold can be optimized to yield derivatives with a favorable antithrombotic profile.

Neuro-pharmacological Research Potential

Derivatives of the triazine core have emerged as highly promising candidates for the treatment of neurological and neurodegenerative disorders, including Alzheimer's disease and epilepsy.

In the context of Alzheimer's disease, research has focused on multiple targets. A study on 5,6-diphenyl triazine-thio methyl triazole hybrids, which are structurally very similar to the subject compound, identified them as multifunctional agents. nih.gov These compounds were evaluated as inhibitors of BACE1 (beta-secretase 1) and cholinesterases (AChE and BuChE), all of which are key enzymes in Alzheimer's pathology. Compound 4a showed the best BACE1 inhibitory activity (40% inhibition at 50 µM), while compound 4c was the most potent Butyrylcholinesterase (BuChE) inhibitor with an IC₅₀ value of 6.4 µM. nih.gov

Separately, 1,3,5-triazine derivatives have been developed as potent and selective ligands for the serotonin (B10506) 5-HT₆ receptor, another promising target for improving cognitive impairment in Alzheimer's disease. nih.govmdpi.com One such derivative, 4-(2-tert-butylphenoxy)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (compound 3), was identified as a potent 5-HT₆ receptor ligand with a high affinity (Ki = 13 nM). nih.gov

Furthermore, derivatives of 5,6-bisaryl-1,2,4-triazine-3-thiol have been synthesized and evaluated for anticonvulsant activity. researchgate.net A compound from this series bearing a 4-pyridylmethylthio moiety demonstrated the highest protection in both electroshock and pentylenetetrazole (PTZ)-induced seizure models in vivo, indicating potential for developing new antiepileptic drugs. researchgate.net

Table 4: Neuro-pharmacological Activity of Selected Triazine Derivatives

| Compound | Target | Activity | Value | Reference |

|---|---|---|---|---|

| Compound 4a | BACE1 | % Inhibition | 40% at 50 µM | nih.gov |

| Compound 4b | Acetylcholinesterase (AChE) | % Inhibition | 25.1% at 50 µM | nih.gov |

| Compound 4c | Butyrylcholinesterase (BuChE) | IC₅₀ | 6.4 µM | nih.gov |

Beta-secretase 1 (BACE1) Inhibition for Alzheimer's Disease

Beta-secretase 1 (BACE1) is a key enzyme in the pathogenesis of Alzheimer's disease, making it a prime target for therapeutic intervention. Research has shown that derivatives of the 5,6-diphenyl-as-triazine scaffold can act as inhibitors of this enzyme.

In one study, new hybrids of 5,6-diphenyl triazine-thio methyl triazole were designed and synthesized as multifunctional agents for Alzheimer's disease. tandfonline.com Among the synthesized compounds, two derivatives, 4a and 4h , demonstrated the most significant inhibitory activity against BACE1, with inhibition rates of 40% and 37.5% respectively, at a concentration of 50 µM. tandfonline.com Molecular docking studies of compound 4a revealed that it effectively occupies the entire BACE1 enzyme. tandfonline.com The thio triazine fragment of the molecule was found to penetrate deeply into the S2 binding site, forming two hydrogen bonds with the amino acids Thr72 and Gln73. tandfonline.com

While some triazine-based derivatives are reported to be potent BACE1 inhibitors, not all demonstrate significant activity. nih.gov For instance, a series of nine trisubstituted 1,3,5-triazine-based derivatives showed largely insignificant activity at a concentration of 10 µM. nih.gov However, within this series, methyl (4-{4-[(2,3-dihydroxypropyl)amino]-6-[(4-sulfamoylbenzyl)amino]-1,3,5-triazin-2-yl}piperazin-1-yl)- acetate (B1210297) and 4-({4-chloro-6-[(3-hydroxypropyl)amino]-1,3,5-triazin-2-yl}amino)benzenesulfonamide showed approximately 9% and 2% inhibition of BACE1 activity, respectively. nih.gov

Cholinesterase (ChE) Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are also significant targets in the management of Alzheimer's disease. Derivatives of 5,6-diphenyl-as-triazine have been evaluated for their inhibitory effects on these enzymes.

In vitro assays of 5,6-diphenyl triazine-thio methyl triazole hybrids showed that most of the derivatives had a greater selectivity for BuChE over AChE. tandfonline.com The most potent BuChE inhibitor from this series was compound 4c , which displayed an IC50 value of 6.4 µM. tandfonline.com Another compound, 4b , exhibited a 25.1% inhibition of AChE at a concentration of 50 μM. tandfonline.com Molecular docking studies suggested that the thiazolidinone moiety in these compounds is crucial for their inhibitory mechanism by fitting well into the enzyme's binding pocket. tandfonline.com

Neuroprotective Mechanisms and Applications

Beyond enzyme inhibition, derivatives of as-triazine have demonstrated neuroprotective properties. A study on a triazine derivative, 3-thiomethyl-5,6-di-(4-chlorophenyl)-1,2,4-triazine, which can cross the blood-brain barrier, has highlighted its antioxidant and neuroprotective effects in vitro.

In a rat model of Alzheimer's disease, this triazine derivative showed neuroprotective effects. Further research into related compounds has explored their potential in reversing memory deficits and protecting against neuronal damage. For example, two naphthyl-derived methylpiperazine-1,3,5-triazine analogues, one with a thioether linker (WA-22 ) and another with a selenium-ether linker (PPK-32 ), have shown high affinity for 5-HT6 receptors and demonstrated neuroprotective profiles. nih.gov Chronic administration of WA-22 completely reversed memory disturbances induced by (+)MK-801 in a novel object recognition test in rats. nih.gov The selenium-containing compound PPK-32 also showed a broad neuroprotective profile, particularly at the genetic level. nih.gov

Targeting Adenosine (B11128) A2A Receptors for Parkinson's Disease

Antagonists of the adenosine A2A receptor have emerged as a promising therapeutic strategy for Parkinson's disease. nih.gov Novel 1,3,5-triazines have been developed and investigated as antagonists for this receptor. nih.gov

In one study, the radioligand binding and selectivity of these triazine analogs were tested in HEK293 cells transfected with human A2A and A1 adenosine receptor cDNA, where they showed selective affinity for the A2A receptor. nih.gov Molecular docking analysis of the most potent molecule, 7c , indicated that it forms numerous non-bonded interactions within the active site of the A2A receptor, interacting with amino acids such as Ala59, Ala63, Ile80, Val84, Glu169, Phe168, Met270, and Ile274. nih.gov This research identified 1,3,5-triazines as a new class of adenosine A2A receptor antagonists. nih.gov

Other Therapeutic and Biological Investigations

α-Glucosidase Inhibitory Activity

Derivatives of as-triazine have shown significant potential as α-glucosidase inhibitors, which are therapeutic targets for managing type 2 diabetes. researchgate.nettandfonline.com A novel series of 2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-arylacetamides were synthesized and evaluated for this activity. researchgate.nettandfonline.com All the synthesized compounds in this series demonstrated potent α-glucosidase inhibitory activity, with IC50 values ranging from 12.46 ± 0.13 µM to 72.68 ± 0.20 µM, which is significantly more potent than the standard drug acarbose (B1664774) (IC50 = 817.38 ± 6.27 µM). researchgate.net

The most potent inhibitor in this series was compound 5j , which has a strong electron-withdrawing nitro group on the arylacetamide moiety and an IC50 value of 12.46 ± 0.13 µM. researchgate.net In another study, a series of 3-aceto(benzo)hydrazide-1,2,4-triazine analogs were investigated. The most active compound, (N'-(5,6-diphenyl-1,2,4-triazin-3-yl)-4-methoxybenzohydrazide) , showed an IC50 of 12.0 μM, making it 60 times more potent than acarbose.

Table 1: α-Glucosidase Inhibitory Activity of as-Triazine Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 5j (2-((5,6-diphenyl-1,2,4-triazin-3-yl)thio)-N-(4-nitrophenyl)acetamide) | 12.46 ± 0.13 | researchgate.net |

| (N'-(5,6-diphenyl-1,2,4-triazin-3-yl)-4-methoxybenzohydrazide) | 12.0 | |

| Acarbose (Standard) | 817.38 ± 6.27 | researchgate.net |

Modulation of Specific Enzyme Activities (e.g., Cellobiase)

While extensive research has been conducted on the inhibition of enzymes like BACE1, cholinesterases, and α-glucosidase by as-triazine derivatives, there is a lack of available scientific literature specifically detailing the modulation of cellobiase activity by "as-Triazine, 5,6-diphenyl-3-(methylthio)-" or its related derivatives.

However, studies on the broader class of 5,6-diaryl-1,2,4-triazine derivatives have shown their ability to inhibit other enzymes, such as cyclooxygenase (COX). In one study, a series of 2-[(5,6-diaryl-1,2,4-triazin-3-yl)thio]-N-(benzo/thiazol-2-yl)acetamide derivatives were synthesized, and their COX inhibitory activities were investigated. This indicates that the 5,6-diphenyl-as-triazine scaffold is a versatile platform for developing inhibitors of various enzymes.

Research on as-Triazine, 5,6-diphenyl-3-(methylthio)- and its Derivatives as Potential Agrochemicals Remains Limited

Despite the broad investigation of triazine compounds in agriculture, specific research into the herbicidal and insecticidal applications of as-Triazine, 5,6-diphenyl-3-(methylthio)- and its derivatives is notably scarce in publicly available scientific literature. While the 1,2,4-triazine (B1199460) core is a feature of various biologically active molecules, the focus of research on derivatives containing the 5,6-diphenyl substitution has predominantly been in the realm of medicinal chemistry, with investigations into their antitumor, antimicrobial, and anti-inflammatory properties.

The broader class of triazines is well-established in the agrochemical industry. Symmetrical triazines (1,3,5-triazines), for example, are known for their potent herbicidal activity, which functions by inhibiting photosynthesis in target weed species. However, this well-documented activity does not directly translate to all triazine isomers and substitution patterns.

A review of existing literature reveals that while various derivatives of 5,6-diphenyl-1,2,4-triazine (B1616786) have been synthesized and evaluated for biological activity, these studies have generally not extended to screening for herbicidal or insecticidal effects. For instance, some 3-substituted amino-5,6-diphenyl-1,2,4-triazines have demonstrated moderate activity against certain fungi and bacteria, but their potential as crop protection agents against weeds or insects was not a reported focus of the research. researchgate.net Similarly, other studies have explored the synthesis of novel 1,2,4-triazine derivatives containing thiazole (B1198619) and benzothiazole (B30560) rings, evaluating them for antitumor and anticholinesterase activity, but not for pesticidal properties. ingentaconnect.com

The current body of scientific work primarily details the synthesis and evaluation of 5,6-diphenyl-1,2,4-triazine derivatives for various therapeutic applications, including as potential treatments for cancer and Alzheimer's disease. ingentaconnect.comnih.gov

Computational Chemistry and Molecular Modeling Studies on As Triazine, 5,6 Diphenyl 3 Methylthio

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of various organic molecules, including derivatives of 1,2,4-triazine (B1199460). nih.gov Computational studies utilizing DFT, particularly with Becke's three-parameter functional and the Lee-Yang-Parr functional (B3LYP), have been instrumental in understanding the molecular structures and properties of these compounds. nih.govcolab.ws Methods such as the B3LYP/6-31G(d) and B3LYP/6-311G++(d,p) basis sets are frequently employed to perform geometry optimization, calculate electronic properties, and predict spectroscopic behaviors of triazine systems. colab.wsbohrium.com These theoretical calculations provide valuable insights that complement experimental findings and help in the rational design of new materials. griffith.edu.au

The optimization of the molecular structure of as-triazine derivatives is a foundational step in computational analysis, typically performed using DFT methods like B3LYP with a 6-31G(d) or 6-31G(d,p) basis set. nih.govbohrium.com For the parent structure, 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT), which is closely related to the methylthio- derivative, calculations reveal a non-planar geometry. nih.govd-nb.info This non-planarity is a critical feature of its conformation.

To minimize steric hindrance between the bulky phenyl groups and the triazine ring, the phenyl groups are rotated out of the plane of the triazine core. nih.govd-nb.info DFT calculations have quantified this rotation, showing, for instance, that one of the phenyl groups in the DTT structure rotates out of the triazine plane by an angle of 33.44°. nih.govd-nb.info This twisting is a common characteristic among 5,6-diphenyl-1,2,4-triazine (B1616786) derivatives to achieve a more stable, lower-energy conformation. nih.gov The optimized bond lengths and angles obtained from these calculations serve as the basis for further electronic property analysis. d-nb.info

Table 1: Selected Calculated Geometrical Parameters for a 5,6-diphenyl-1,2,4-triazine Derivative (DTT)

| Parameter | Value | Description |

|---|---|---|

| Phenyl-Triazine Dihedral Angle | 33.44° | The angle of rotation of a phenyl group relative to the triazine ring to reduce steric hindrance. nih.govd-nb.info |

This table is based on data for the closely related precursor, 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT).

The electronic properties of as-Triazine, 5,6-diphenyl-3-(methylthio)- are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). colab.ws The energies of these orbitals and the gap between them (E_g) are key indicators of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. d-nb.infonih.gov

Calculations for related 5,6-diphenyl-1,2,4-triazine structures show that the HOMO is typically localized on the electron-donating parts of the molecule, such as the sulfur atom and the phenyl rings, while the LUMO is centered on the electron-accepting triazine core and phenyl groups. d-nb.info A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and a greater ease of intramolecular charge transfer (ICT), which can influence the molecule's optical properties. nih.gov For the related precursor DTT, the calculated energy gap (E_g1) was found to be the highest among a series of similar compounds, indicating its lower reactivity in that specific comparison. nih.gov

The Molecular Electrostatic Potential (MEP) is another crucial descriptor, providing a visual map of the charge distribution on the molecule's surface. colab.ws It helps identify the nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) sites, predicting how the molecule will interact with other species. colab.ws

Table 2: Calculated Frontier Orbital Energies and Related Parameters for a 5,6-diphenyl-1,2,4-triazine Derivative (DTT)

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| E_HOMO | -6.048 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. d-nb.info |

| E_LUMO | -2.258 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. d-nb.info |

| Energy Gap (E_g) | 3.790 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. d-nb.infonih.gov |

This table is based on data for the closely related precursor, 5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT), calculated at the B3LYB/6-31G(d,p) level of theory. d-nb.info

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are widely used to predict and interpret the spectroscopic signatures of triazine derivatives. bohrium.comresearchgate.net Theoretical calculations of infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra can be compared with experimental data to confirm the molecular structure. bohrium.comresearchgate.net For example, the calculated vibrational frequencies in a computed IR spectrum can be correlated with the stretching and bending modes of specific functional groups, such as C=N and C-S bonds, within the molecule. researchgate.net Similarly, calculated ¹H-NMR chemical shifts help in assigning the signals observed in the experimental spectrum to specific protons in the molecule. researchgate.net

The electronic absorption spectra in the UV-Visible range are typically predicted using TD-DFT calculations. bohrium.com These computations can determine the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved, such as π → π* and n → π* transitions. researchgate.net Studies on related compounds have shown that computational optical properties are often in good agreement with experimental results measured in solvents like ethanol (B145695). bohrium.com

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. d-nb.infonih.gov This analysis provides a detailed picture of the electron density distribution in terms of localized bonds and lone pairs. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for investigating the properties of molecules in their electronic excited states. nih.govgriffith.edu.au It is extensively used to calculate the electronic absorption and emission spectra of 1,2,4-triazine derivatives. bohrium.com TD-DFT allows for the prediction of vertical excitation energies, which correspond to UV-Vis absorption, and the optimization of excited-state geometries to predict fluorescence or phosphorescence emission energies. griffith.edu.ausemanticscholar.org

Studies on bis(5,6-diphenyl-1,2,4-triazines) have successfully used TD-DFT (at the mPW1PW91/6–31G(d) level) to calculate absorption and emission spectra in both the gas phase and in solution, with results showing good agreement with experimental data. bohrium.com This method is also crucial for understanding the optoelectronic behavior of these molecules, such as their potential use as dye sensitizers in solar cells, by calculating properties like light-harvesting efficiency (LHE) and open-circuit voltage (Voc). nih.govd-nb.info

The nonlinear optical (NLO) properties of molecules are of significant interest for applications in photonics and optoelectronics. DFT calculations are employed to predict these properties by determining the molecular dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). nih.gov A large β value is a key indicator of a molecule's potential as an NLO material. nih.gov

For related triazine derivatives, DFT calculations have been used to compute these NLO parameters. nih.gov It has been found that molecules with small HOMO-LUMO energy gaps and significant intramolecular charge transfer tend to exhibit larger hyperpolarizability values. nih.gov The calculated β values are often compared to that of a standard NLO material like urea (B33335) to gauge their potential. nih.gov Such studies suggest that triazine derivatives can be readily polarized and may possess significant NLO characteristics. nih.gov

Table 3: Calculated NLO Properties for a Fused-Triazine Derivative

| Property | Calculated Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 2.76 | D |

| Polarizability (α) | 6.09 x 10⁻²⁴ | esu |

| Hyperpolarizability (β) | Varies (compared to urea) | esu |

This table presents representative data for a related fused-triazine derivative to illustrate the type of information obtained from NLO calculations. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. For as-triazine derivatives, these simulations have been instrumental in understanding their interactions with various biological targets.

Molecular docking studies have successfully predicted the binding modes of 5,6-diphenyl-as-triazine derivatives with several protein receptors. In a study involving multifunctional agents for Alzheimer's disease, a hybrid of 5,6-diphenyl triazine-thio methyl triazole was docked into the active site of the β-secretase 1 (BACE1) enzyme. nih.govresearchgate.net The simulations revealed that the thio-triazine fragment penetrates deeply into the S2 binding site, forming critical hydrogen bonds with the amino acid residues Thr72 and Gln73. nih.govresearchgate.net The 6-phenyl ring was shown to have a potential hydrophobic interaction with the S1 pocket, while other aromatic moieties occupied the S'2 pocket through hydrophobic interactions. nih.govresearchgate.net

Similarly, docking studies of other triazine derivatives have elucidated their binding mechanisms. For instance, in the adenosine (B11128) A2A receptor, the amino-triazine core of certain ligands forms crucial hydrogen bonds with the side chain of Asn2536.55. acs.org In studies targeting the epidermal growth factor receptor (EGFR), docking simulations highlighted interactions with key residues such as Lys745, Met790, Asn842, and Asp855. nih.gov For dual ligands targeting human adenosine A1 and A3 receptors (hA1/hA3 AR), the triazine ring was shown to form π–π interactions with phenylalanine residue F1715.29 in the hA1 AR binding pocket. mdpi.com These predictions provide a structural basis for the observed ligand-receptor interactions.

Table 1: Predicted Binding Interactions of Triazine Derivatives with Protein Receptors

| Compound/Derivative Class | Target Protein | Key Interacting Residues | Type of Interaction | Source(s) |

|---|---|---|---|---|

| 5,6-Diphenyl triazine-thio methyl triazole hybrid | BACE1 | Thr72, Gln73 | Hydrogen Bonds | nih.gov, researchgate.net |

| 5,6-Diphenyl triazine-thio methyl triazole hybrid | BACE1 | - | Hydrophobic Interactions (S1, S'2 pockets) | nih.gov, researchgate.net |

| 1,2,4-Triazine derivatives | Adenosine A2A Receptor | Asn2536.55 | Hydrogen Bonds | acs.org |

| Trisubstituted Triazine derivatives | EGFR | Lys745, Met790, Asn842, Asp855 | Binding Association | nih.gov |

| 1,3,5-Triazine (B166579) derivatives | Human A1 Adenosine Receptor | F1715.29 | π–π Stacking | mdpi.com |

| 1,3,5-Triazine derivatives | PI3Kγ | - | Active Site Pocket Occupation | derpharmachemica.com |

Computational models provide a powerful tool for rationalizing the biological activities and selectivity profiles of as-triazine compounds. The predicted binding modes often correlate well with experimental data. For example, the strong binding affinity and specific interactions of the 5,6-diphenyl triazine-thio methyl triazole hybrid within the BACE1 active site provide a clear rationale for its observed inhibitory activity against this enzyme, which is a key target in Alzheimer's disease research. nih.govresearchgate.net

Furthermore, computational studies help explain the selectivity of these compounds. The development of selective Tie-2 kinase inhibitors from a multi-kinase inhibitor was guided by structural analysis, which showed that reversing amide connectivity and incorporating aminotriazine (B8590112) moieties could achieve excellent potency and selectivity over KDR. drugbank.com Similarly, differences in inhibitory activity among triazine derivatives against various cancer cell lines can be explained by their specific interactions within the target enzymes. For example, some tri-substituted s-triazine derivatives show low cytotoxicity against normal cells while being potent against cancer cells, and these selective effects can be rationalized through in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles and docking studies. rsc.org The selectivity of certain derivatives for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE) has also been attributed to how well the ligand fits into the respective enzyme's binding pocket, as revealed by molecular docking. nih.gov

Computational methods are crucial for elucidating the precise mechanisms of enzyme inhibition. For the 5,6-diphenyl triazine-thio methyl triazole hybrid, docking studies suggest a mechanism where the molecule acts as a BACE1 inhibitor by occupying multiple substrate-binding pockets (S1, S2, S'2) simultaneously. nih.govresearchgate.net This multi-pocket occupancy effectively blocks substrate access to the catalytic dyad.